

Essential Safety and Operational Protocols for Handling JNJ-7706621

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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B608230

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of the dual Cyclin-Dependent Kinase (CDK) and Aurora Kinase Inhibitor, JNJ-7706621.

This document provides critical safety and logistical information for the handling and use of JNJ-7706621, a potent inhibitor of CDK and Aurora kinases. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

I. Personal Protective Equipment (PPE) and Safety Precautions

All personnel handling JNJ-7706621 must use the following personal protective equipment and adhere to standard laboratory safety protocols.

PPE / Safety Measure	Specification	Rationale
Eye Protection	ANSI-approved safety glasses with side shields or goggles.	Protects eyes from accidental splashes of solutions containing JNJ-7706621.
Hand Protection	Chemical-resistant gloves (e.g., nitrile).	Prevents skin contact with the compound.
Body Protection	Laboratory coat.	Protects clothing and skin from contamination.
Respiratory Protection	Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating aerosols or handling large quantities.	Minimizes inhalation risk.
General Hygiene	Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.	Standard good laboratory practice to minimize exposure.

II. Chemical and Physical Properties

A summary of the key physical and chemical properties of JNJ-7706621 is provided below.

Property	Value
Molecular Formula	C ₁₅ H ₁₂ F ₂ N ₆ O ₃ S
Molecular Weight	394.4 g/mol [1]
CAS Number	443797-96-4[1]
Appearance	Crystalline solid
Solubility	DMSO: >10 mM.[2] Please warm the tube at 37°C for 10 minutes and/or sonicate to aid dissolution.[2] DMF: 30 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 20 mg/ml.[1]

III. Storage and Stability

Proper storage is crucial for maintaining the stability and activity of JNJ-7706621.

Condition	Duration
Stock Solution (-20°C)	Up to several months[2]
Stock Solution (-80°C)	Up to 6 months[3]

IV. Biological Activity and Target Inhibition

JNJ-7706621 is a potent, dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] Its primary mechanism of action involves the inhibition of cell cycle progression and the induction of apoptosis.[4][5]

Target Inhibition Profile

The following table summarizes the in vitro inhibitory activity of JNJ-7706621 against a panel of kinases.

Target Kinase	IC ₅₀ (nM)
CDK1/cyclin B	9[1][4]
CDK2/cyclin A	4[1][4]
CDK2/cyclin E	3[4]
CDK3/cyclin E	58[1][4]
CDK4/cyclin D1	253[1][4]
CDK6/cyclin D1	175[4]
Aurora A	11[1][4]
Aurora B	15[1][4]
VEGFR2	154[4]
FGFR2	226[4]
GSK3β	254[4]

Cellular Activity

JNJ-7706621 demonstrates broad anti-proliferative activity against a variety of human cancer cell lines.

Cell Line	Tumor Type	IC ₅₀ (nM)
HeLa	Cervical Cancer	112 - 514[4]
HCT-116	Colon Carcinoma	112 - 514[4]
SK-OV-3	Ovarian Cancer	112 - 514[4]
PC3	Prostate Adenocarcinoma	112 - 514[4]
DU145	Prostate Carcinoma	112 - 514[4]
A375	Melanoma	112 - 514[4]
MDA-MB-231	Breast Adenocarcinoma	112 - 514[4]
MES-SA	Uterine Sarcoma	112 - 514[4]
MES-SA/Dx5	Uterine Sarcoma (Drug-resistant)	112 - 514[4]

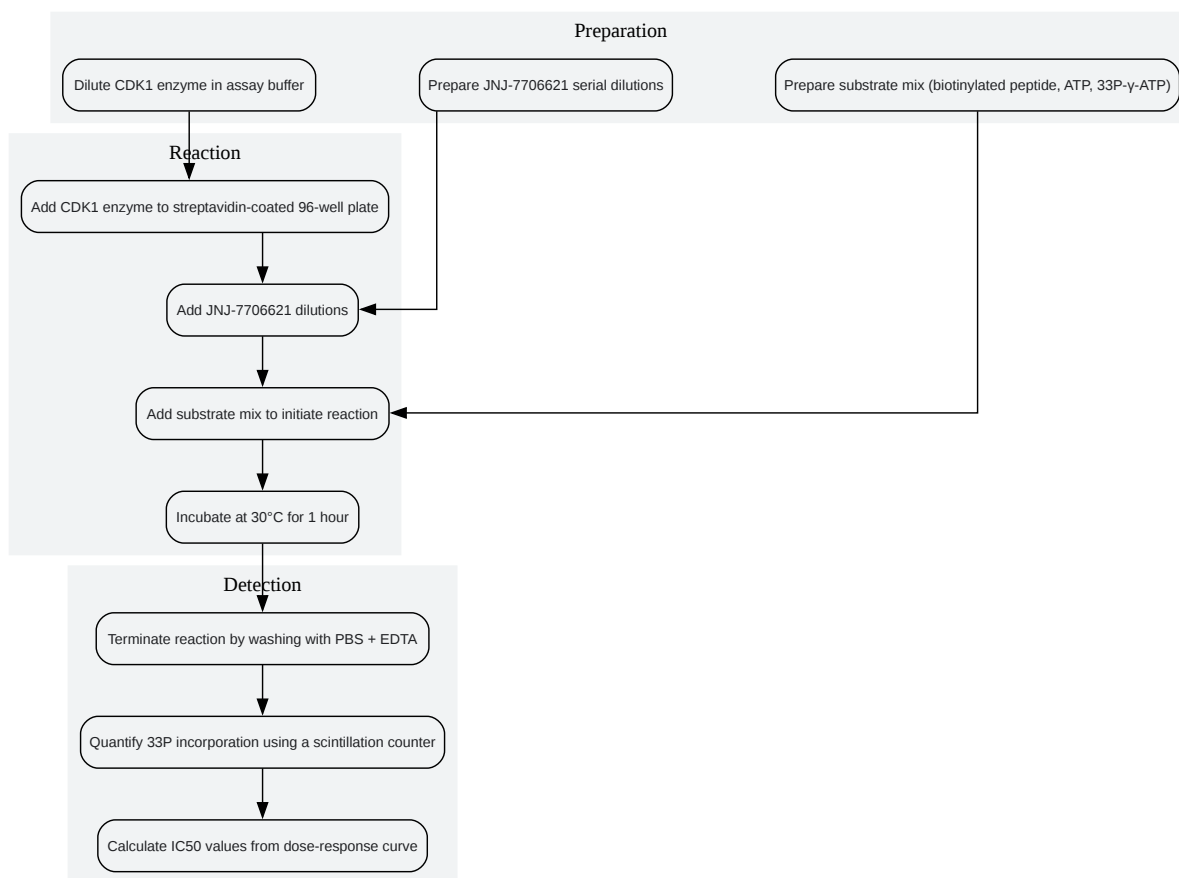
Note: The IC₅₀ values for cell proliferation are generally higher than for purified kinase inhibition due to factors such as cell permeability and metabolism.[4]

V. Experimental Protocols

The following are detailed methodologies for common in vitro experiments involving JNJ-7706621.

In Vitro Kinase Assay (CDK1)

This protocol outlines the procedure for measuring the inhibitory activity of JNJ-7706621 against CDK1 kinase.



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In Vitro CDK1 Kinase Assay Workflow

Materials:

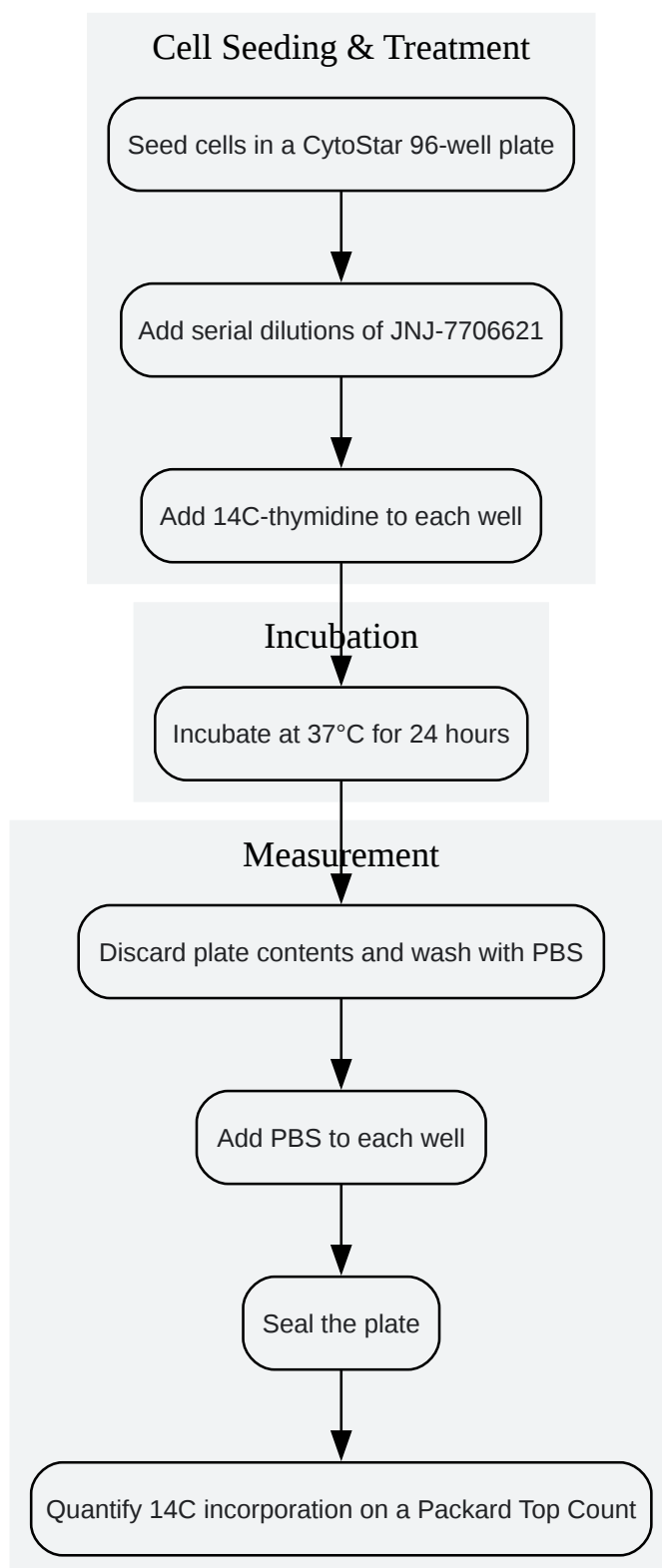
- CDK1/cyclin B complex
- Biotinylated histone H1 peptide substrate
- Streptavidin-coated 96-well scintillating microplates
- ^{33}P - γ -ATP
- Assay Buffer: 50 mM Tris-HCl (pH 8), 10 mM MgCl_2 , 0.1 mM Na_3VO_4 , 1 mM DTT
- JNJ-7706621
- PBS with 100 mM EDTA
- Scintillation counter

Procedure:

- Dilute the CDK1 enzyme in the assay buffer.
- Prepare serial dilutions of JNJ-7706621 in 1% DMSO.
- Add the diluted CDK1 enzyme to the wells of a streptavidin-coated 96-well plate.
- Add the various concentrations of JNJ-7706621 to the wells.
- Initiate the kinase reaction by adding a substrate mix containing the biotinylated peptide, 5 μM ATP, and 0.1 μCi per well of ^{33}P - γ -ATP.
- Incubate the plate at 30°C for 1 hour.
- Terminate the reaction by washing the wells with PBS containing 100 mM EDTA.
- Measure the incorporation of ^{33}P into the peptide substrate using a scintillation counter.
- Calculate the IC_{50} values by performing a linear regression analysis of the percent inhibition at each JNJ-7706621 concentration.[\[2\]](#)

Cell Proliferation Assay (^{14}C -Thymidine Incorporation)

This protocol describes a method to assess the effect of JNJ-7706621 on cancer cell proliferation.



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Cell Proliferation Assay Workflow

Materials:

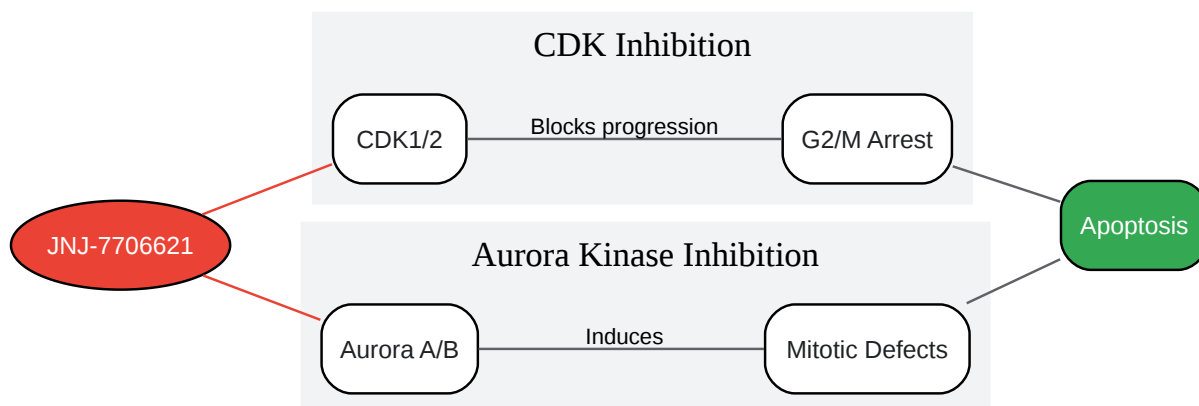
- Cancer cell line of interest
- Complete cell culture medium
- CytoStar 96-well plate
- Methyl ^{14}C -thymidine
- JNJ-7706621
- PBS
- Packard Top Count or similar scintillation counter

Procedure:

- Seed the desired cancer cells in a CytoStar 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of JNJ-7706621.
- Add 0.2 μCi /well of methyl ^{14}C -thymidine diluted in complete medium.
- Incubate the plate for 24 hours at 37°C.
- Discard the contents of the plate and wash the wells twice with 200 μL of PBS.
- Add 200 μL of PBS to each well.
- Seal the top of the plate with a transparent sealer and the bottom with a white backing sealer.
- Quantify the amount of incorporated ^{14}C -thymidine using a Packard Top Count.[5]

VI. Signaling Pathway

JNJ-7706621 exerts its anti-cancer effects by targeting key regulators of the cell cycle.



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JNJ-7706621 Mechanism of Action

VII. Disposal Plan

All waste materials contaminated with JNJ-7706621, including unused compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment. All laboratory personnel should be trained in safe chemical handling procedures and have access to the Safety Data Sheet (SDS) for JNJ-7706621 before commencing any work.

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